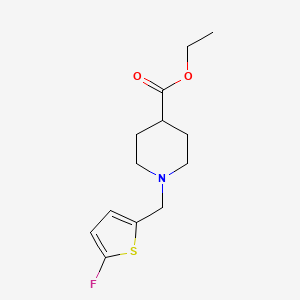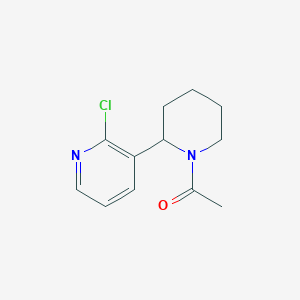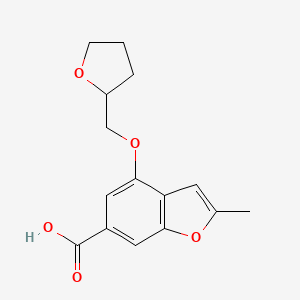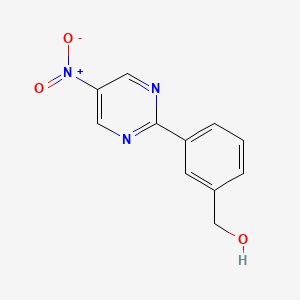
(3-(5-Nitropyrimidin-2-yl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(5-Nitropyrimidin-2-yl)phenyl)methanol: is a chemical compound with the molecular formula C11H9N3O3 and a molecular weight of 231.21 g/mol . It is characterized by the presence of a nitropyrimidine group attached to a phenylmethanol structure. This compound is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(5-Nitropyrimidin-2-yl)phenyl)methanol typically involves the nitration of pyrimidine derivatives followed by a coupling reaction with phenylmethanol. The reaction conditions often require the use of strong acids or bases, and the process may involve multiple steps to ensure the purity and yield of the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as crystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-(5-Nitropyrimidin-2-yl)phenyl)methanol can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming the corresponding aldehyde or ketone.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenylmethanol derivatives.
Scientific Research Applications
Chemistry: (3-(5-Nitropyrimidin-2-yl)phenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of nitro and pyrimidine groups on biological systems. It may also be used in the development of probes for detecting specific biomolecules .
Medicine: The compound’s derivatives may have potential therapeutic applications, including antimicrobial and anticancer properties. Research is ongoing to explore its efficacy and safety in medical applications .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of (3-(5-Nitropyrimidin-2-yl)phenyl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The nitro and pyrimidine groups may play a role in binding to these targets and modulating their activity .
Comparison with Similar Compounds
- (4-(5-Nitropyrimidin-2-yl)phenyl)methanol
- (2-(5-Nitropyrimidin-2-yl)phenyl)methanol
Comparison: (3-(5-Nitropyrimidin-2-yl)phenyl)methanol is unique due to the position of the nitro group on the pyrimidine ring and its attachment to the phenylmethanol structure. This specific arrangement can influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C11H9N3O3 |
|---|---|
Molecular Weight |
231.21 g/mol |
IUPAC Name |
[3-(5-nitropyrimidin-2-yl)phenyl]methanol |
InChI |
InChI=1S/C11H9N3O3/c15-7-8-2-1-3-9(4-8)11-12-5-10(6-13-11)14(16)17/h1-6,15H,7H2 |
InChI Key |
MFOBWNRYONENFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=C(C=N2)[N+](=O)[O-])CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



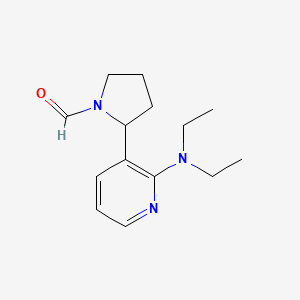
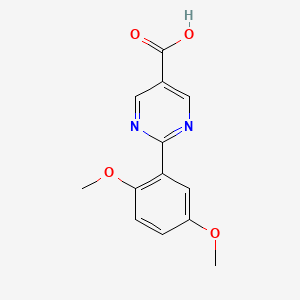


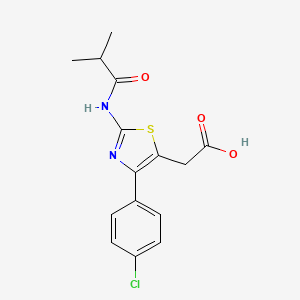
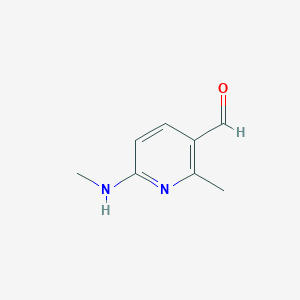

![2-(4-Chlorobenzyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11808130.png)
![2-(((5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B11808134.png)

